Comparative Potency: IN-20 vs. IN-17 in Influenza A H3N2 Antiviral Assay
Cap-dependent endonuclease-IN-20 exhibits antiviral activity against influenza A/Hanfang/359/95 (H3N2) with an IC50 of 4.82 μM [1]. In direct comparison, its close analog Cap-dependent endonuclease-IN-17 shows greater potency against the same viral strain with an IC50 of 1.29 μM under identical assay conditions [2]. This represents a 3.7-fold difference in potency between two compounds from the same patent family.
| Evidence Dimension | Antiviral activity (IC50) against influenza A/Hanfang/359/95 (H3N2) |
|---|---|
| Target Compound Data | 4.82 μM |
| Comparator Or Baseline | Cap-dependent endonuclease-IN-17: 1.29 μM |
| Quantified Difference | 3.7-fold lower potency |
| Conditions | Cellular antiviral assay against influenza A/Hanfang/359/95 (H3N2) virus |
Why This Matters
For researchers requiring higher potency against H3N2, IN-17 offers a 3.7-fold advantage over IN-20 in the same assay system, enabling more sensitive detection or lower compound usage.
- [1] Cap-dependent endonuclease-IN-20. MedChemExpress. Product Datasheet. Accessed 2026. View Source
- [2] Cap-dependent endonuclease-IN-17. MedChemExpress. Product Datasheet. Accessed 2026. View Source
